2-Furoylacetonitrile
Overview
Description
2-Furoylacetonitrile is an organic compound with the molecular formula C₇H₅NO₂ and a molecular weight of 135.12 g/mol . It is characterized by the presence of a furan ring, a nitrile group, and a carbonyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Furoylacetonitrile can be synthesized through a multi-step process involving the reaction of 1-(2-furyl)-2-bromoethanone with sodium cyanide in ethanol and water . The reaction typically proceeds as follows:
- Dissolve 20 mmol of the appropriate acyl ketone in 40 mL of ethyl acetate to make a 0.5 M solution.
- Add 2.6 equivalents of copper(II) bromide and reflux the mixture for 3-5 hours until the starting ketone is fully consumed.
- Cool the mixture and remove the ethyl acetate under reduced pressure.
- Add hexanes to the crude solid and sonicate for 5 minutes. Repeat this process three times.
- Dissolve the crude bromoketone oil in a 5:1 mixture of ethanol and water to give a 0.4 M solution.
- Cool the solution over ice and add 3 equivalents of sodium cyanide. Stir the reaction overnight (16 hours).
- Dilute the solution with water and filter through a Celite pad to remove suspended solids.
- Acidify the solution with concentrated hydrochloric acid, ensuring the pH is ≤ 2.
- Extract the solution with dichloromethane, dry over magnesium sulfate, and evaporate under reduced pressure to obtain the final product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Furoylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed:
Oxidation: 2-Furoic acid.
Reduction: 2-Furoylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Furoylacetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Furoylacetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form amides, which can further interact with biological molecules. The furan ring can participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
- 3-Furoylacetonitrile
- 5-Methyl-2-(trifluoromethyl)-3-furoylacetonitrile
- 2-(2-Furylcarbonyl)-3,3-di(methylthio)acrylonitrile
Comparison: 2-Furoylacetonitrile is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .
Biological Activity
2-Furoylacetonitrile, a compound characterized by its furan ring and acetonitrile functional group, has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a furoyl moiety attached to an acetonitrile group, which is crucial for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities. Notably, it has been investigated for its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. For instance, it has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these bacteria typically range from 50 to 100 μg/mL.
Anticancer Properties
The anticancer potential of this compound has been evaluated in several cancer cell lines. In vitro studies revealed that it induces apoptosis in cancer cells through the activation of caspase pathways. The IC50 values for various cancer cell lines are summarized in Table 1.
Cell Line | IC50 (μM) |
---|---|
HeLa (cervical cancer) | 15.3 |
MCF-7 (breast cancer) | 12.5 |
A549 (lung cancer) | 18.7 |
These findings suggest that this compound may serve as a candidate for further development in cancer therapy.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G1 phase in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by increasing the expression of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins such as Bcl-2.
- Inhibition of NF-κB Pathway : Its anti-inflammatory effects are attributed to the inhibition of the NF-κB signaling pathway, which plays a crucial role in inflammatory responses.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against multidrug-resistant strains of E. coli. Results showed a significant reduction in bacterial load when treated with concentrations above the MIC.
- Cancer Cell Line Study : In another investigation involving breast cancer cell lines, treatment with this compound led to a marked decrease in cell viability and increased apoptosis markers, supporting its role as a potential therapeutic agent.
Properties
IUPAC Name |
3-(furan-2-yl)-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNSHBXVTAHWPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185759 | |
Record name | 2-Furoylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90185759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31909-58-7 | |
Record name | 2-Furoylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031909587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Furoylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90185759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Furoylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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